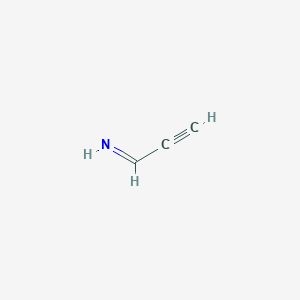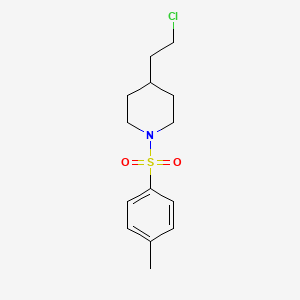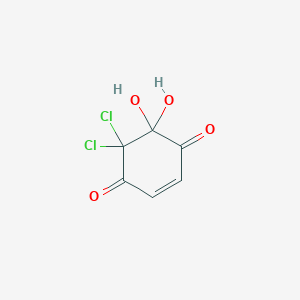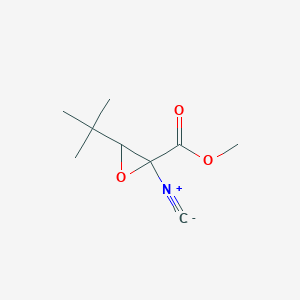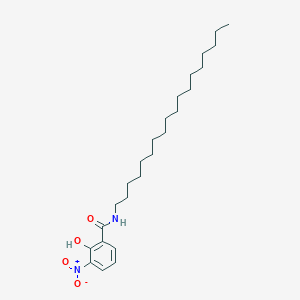
2-Hydroxy-3-nitro-N-octadecylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-nitro-N-octadecylbenzamide is an organic compound with the molecular formula C25H42N2O4 It is a derivative of benzamide, featuring a hydroxyl group at the second position, a nitro group at the third position, and an octadecyl chain attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-N-octadecylbenzamide typically involves the nitration of a benzamide derivative followed by the introduction of the octadecyl chain. One common method includes:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.
Alkylation: The nitrated product is then subjected to alkylation with octadecyl bromide in the presence of a base such as potassium carbonate to attach the octadecyl chain to the nitrogen atom of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-nitro-N-octadecylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Reduction: 2-Amino-3-nitro-N-octadecylbenzamide.
Substitution: 2-Alkoxy-3-nitro-N-octadecylbenzamide or 2-Acyl-3-nitro-N-octadecylbenzamide.
Oxidation: 2-Oxo-3-nitro-N-octadecylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-nitro-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-nitro-N-octadecylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-nitro-N-octadecylbenzamide can be compared with other nitrobenzamide derivatives:
2-Hydroxy-3-nitrobenzamide: Lacks the octadecyl chain, resulting in different solubility and biological properties.
3-Nitro-N-octadecylbenzamide: Lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
2-Hydroxy-4-nitro-N-octadecylbenzamide: The nitro group is at a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which imparts distinct physical, chemical, and biological properties.
Eigenschaften
CAS-Nummer |
95869-21-9 |
|---|---|
Molekularformel |
C25H42N2O4 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-hydroxy-3-nitro-N-octadecylbenzamide |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)22-19-18-20-23(24(22)28)27(30)31/h18-20,28H,2-17,21H2,1H3,(H,26,29) |
InChI-Schlüssel |
SEDBHGJNXVRIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


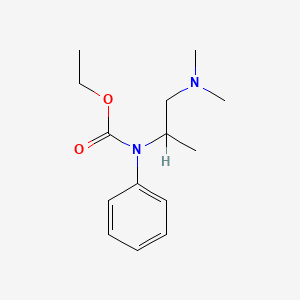
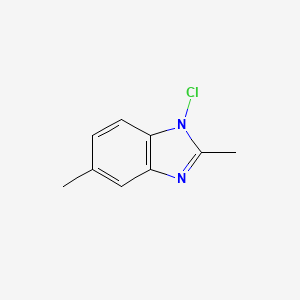
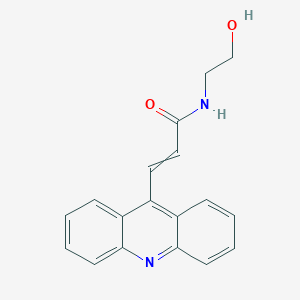
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
